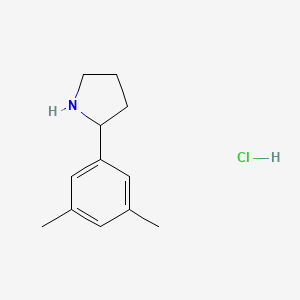

2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZQRMAVIUWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-87-0 | |

| Record name | 2-(3,5-dimethylphenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine: A Key Intermediate for Aticaprant

Introduction: The Significance of Chiral Purity in Aticaprant's Mechanism of Action

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder and other stress-related conditions.[1][2] The therapeutic efficacy of aticaprant is intrinsically linked to its specific stereochemistry. The (S)-enantiomer is the active pharmacophore, responsible for the desired antagonistic activity at the KOR. This receptor system is implicated in the modulation of mood, reward, and stress responses.[3] Consequently, the synthesis of the key intermediate, (S)-2-(3,5-dimethylphenyl)pyrrolidine, with high enantiopurity is a critical determinant of the final drug substance's potency and safety profile. This technical guide provides an in-depth analysis of the viable synthetic strategies for this crucial building block, with a focus on methodologies amenable to scale-up for pharmaceutical development.

Aticaprant's Mode of Action: A Rationale for Stereospecificity

Aticaprant functions by selectively blocking the kappa-opioid receptor, which is the biological target for the endogenous opioid peptide dynorphin.[1] Under conditions of chronic stress, the dynorphin/KOR system can become overactive, contributing to symptoms of anhedonia and depression.[3] By antagonizing this receptor, aticaprant is thought to restore the balance of dopamine and serotonin release, neurotransmitters crucial for mood regulation.[3] The three-dimensional structure of the (S)-2-(3,5-dimethylphenyl)pyrrolidine moiety is essential for the precise binding interaction with the KOR, ensuring high affinity and selectivity over other opioid receptors like the mu-opioid receptor (MOR).[4][5] This stereospecificity underscores the necessity for robust and efficient enantioselective synthetic methods.

Synthetic Strategies for (S)-2-(3,5-dimethylphenyl)pyrrolidine

The synthesis of enantiomerically pure 2-arylpyrrolidines is a well-explored area in organic chemistry, driven by their prevalence in biologically active compounds.[6] For the specific target of (S)-2-(3,5-dimethylphenyl)pyrrolidine, two primary strategies emerge as the most practical and scalable: classical resolution of a racemic mixture and asymmetric synthesis .

Strategy 1: Resolution of Racemic 2-(3,5-dimethylphenyl)pyrrolidine

This strategy involves the initial synthesis of the racemic pyrrolidine followed by separation of the enantiomers. A particularly effective approach utilizes a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. A key advantage of this method is the ability to racemize and recycle the undesired (R)-enantiomer, thereby improving the overall process efficiency and atom economy.

Caption: Workflow for the synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine via resolution and racemization.

Part A: Synthesis of Racemic 2-(3,5-dimethylphenyl)pyrrolidine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the reaction.[7] The mixture is gently refluxed until the magnesium is consumed, yielding a solution of 3,5-dimethylphenylmagnesium bromide. The use of THF over diethyl ether is often preferred for aryl halides due to its higher boiling point and better solvating properties, which can facilitate the initiation and completion of the Grignard formation.[7]

-

Addition to a Proline Derivative and Cyclization: The Grignard reagent is then added to a solution of a suitable proline derivative, such as N-Boc-L-proline methyl ester, at a low temperature (e.g., -78 °C) in anhydrous THF. The reaction is allowed to warm to room temperature and stirred until completion. The N-Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent), and the resulting intermediate cyclizes to form the racemic 2-(3,5-dimethylphenyl)pyrrolidine. The crude product is then purified by distillation or chromatography.

Part B: Resolution and Racemization

-

Diastereomeric Salt Formation: The racemic 2-(3,5-dimethylphenyl)pyrrolidine is dissolved in a suitable solvent, such as ethanol. A solution of D-tartaric acid in the same solvent is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of the (S)-enantiomer with D-tartaric acid is typically less soluble and will preferentially crystallize out of the solution.

-

Isolation of the (S)-Enantiomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. To liberate the free base, the salt is treated with an aqueous base solution (e.g., sodium hydroxide) and extracted with an organic solvent. The organic extracts are then dried and the solvent removed to yield the enantiomerically enriched (S)-2-(3,5-dimethylphenyl)pyrrolidine.[8]

-

Racemization of the (R)-Enantiomer: The mother liquor from the crystallization step, which is enriched in the (R)-enantiomer, is treated with a base to recover the free (R)-2-(3,5-dimethylphenyl)pyrrolidine. This undesired enantiomer is then subjected to racemization conditions. An effective method involves heating the (R)-enantiomer in a high-boiling solvent like dimethyl sulfoxide (DMSO) in the presence of a strong base such as potassium hydroxide. This process proceeds through a deprotonation-reprotonation mechanism at the chiral center, leading to the formation of the racemic mixture, which can then be recycled back into the resolution process.[9]

| Parameter | Value | Reference |

| Overall Yield (after 3 cycles) | 63.6% | |

| Enantiomeric Excess (ee) | 98.7% |

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, potentially reducing the number of steps and avoiding a resolution process. Several asymmetric methodologies can be applied to the synthesis of chiral 2-arylpyrrolidines.

A promising asymmetric approach involves the enantioselective reduction of the corresponding cyclic imine, 5-(3,5-dimethylphenyl)-1-pyrroline. This can be achieved using a chiral catalyst, such as an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or a transition metal catalyst with a chiral ligand.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. Asymmetric reduction of prochiral cycloalkenones. The influence of exocyclic alkene geometry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(3,5-dimethylphenyl)pyrrolidine Hydrochloride: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 2-(3,5-dimethylphenyl)pyrrolidine hydrochloride is a heterocyclic compound with a pyrrolidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of this compound. This document moves beyond a mere listing of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Data

The first step in any spectroscopic analysis is a thorough understanding of the molecule's fundamental properties.

-

Molecular Formula: C₁₂H₁₈ClN

-

Molecular Weight: 211.73 g/mol [2]

-

Free Base Molecular Weight: 175.27 g/mol [4]

The structure consists of a pyrrolidine ring attached at its 2-position to a 3,5-disubstituted phenyl ring. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, forming an ammonium salt.

Caption: A primary fragmentation pathway for 2-(3,5-dimethylphenyl)pyrrolidine.

Predicted Major Fragments:

| m/z Value | Identity | Rationale |

| 176.14 | [M+H]⁺ | Protonated molecular ion of the free base. |

| 161.12 | [M-CH₃]⁺ | Loss of a methyl radical from the aromatic ring (less common). |

| 105.07 | [C₈H₉]⁺ | Loss of the pyrrolidine ring, leaving a dimethylbenzyl-type cation. |

| 70.08 | [C₄H₈N]⁺ | α-cleavage with loss of the dimethylphenyl group, forming a stable iminium ion. This is often a very prominent peak for 2-substituted pyrrolidines. [5] |

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the ammonium salt, aromatic ring, and aliphatic moieties. Finally, mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques form an indispensable analytical workflow for ensuring the identity, purity, and quality of this important chemical entity in research and development.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma (2018).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics (2025).

- Infrared spectroscopy correlation table - Wikipedia.

- IR Correlation Table - Scribd.

- Interpreting | OpenOChem Learn.

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL.

- Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine - Benchchem.

- NMR - Interpretation - Chemistry LibreTexts (2023).

- Video: Mass Spectrometry of Amines - JoVE (2023).

- GCMS Section 6.15 - Whitman People.

- Mass Spectrometry: Fragmentation.

- 4 Simplified Infrared Correlation Chart.

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- IR Spectrum Table & Chart | Sigma-Aldrich - ResearchGate (2019).

- Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines - ACS Publications (1965).

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate.

- Video: Mass Spectrometry: Amine Fragmentation - JoVE (2024).

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing (2021).

- This compound (C12H17N) - PubChemLite.

- (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride - MySkinRecipes.

- (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem.

- Processes for preparing pyrrolidine compounds - Google Patents (2020).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 3. PubChemLite - this compound (C12H17N) [pubchemlite.lcsb.uni.lu]

- 4. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(3,5-Dimethylphenyl)pyrrolidine Hydrochloride

Introduction

2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a substituted aromatic ring appended to a pyrrolidine core, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its handling and formulation in drug development processes.

This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound. A thorough understanding of these parameters is critical for researchers and drug development professionals to ensure the quality, efficacy, and safety of pharmaceutical products derived from this intermediate. The information presented herein is a synthesis of available data and established scientific principles governing the behavior of related chemical entities.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in various experimental and formulation settings. For this compound, a combination of data from supplier specifications and computational predictions provides a foundational understanding of its characteristics.

| Property | Value | Source |

| Chemical Name | (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride | [1] |

| CAS Number | 1245649-28-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈ClN | [1][3] |

| Molecular Weight | 211.73 g/mol | [1][3] |

| Appearance | White to off-white to gray solid | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, dry and sealed | [1] |

| Computed XLogP3 (free base) | 2.5 | [4] |

| Computed Hydrogen Bond Donor Count (free base) | 1 | [4] |

| Computed Hydrogen Bond Acceptor Count (free base) | 1 | [4] |

| Computed Rotatable Bond Count (free base) | 1 | [4] |

Note: Some physical properties are for the free base, (S)-2-(3,5-dimethylphenyl)pyrrolidine (CAS: 1213334-10-1), as experimental data for the hydrochloride salt is limited. The hydrochloride salt is expected to have significantly higher water solubility and a higher melting point compared to the free base.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) would be expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the protons of the pyrrolidine ring. The protons on the pyrrolidine ring would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling. The N-H proton of the hydrochloride salt may be observable as a broad singlet, and its chemical shift would be solvent-dependent.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would be expected to show signals for the two methyl carbons, the carbons of the pyrrolidine ring, and the aromatic carbons. The number of aromatic signals would be consistent with a 1,3,5-trisubstituted benzene ring.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would be expected to exhibit characteristic absorption bands for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

Mass Spectrometry (Expected)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the free base, 2-(3,5-dimethylphenyl)pyrrolidine, after loss of HCl. Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and the bond connecting the phenyl and pyrrolidine rings.

Synthesis

The synthesis of chiral 2-arylpyrrolidines is an area of significant interest in organic chemistry. For (S)-2-(3,5-dimethylphenyl)pyrrolidine, a common approach involves the resolution of the racemic mixture. One reported method utilizes D-tartaric acid as a resolving agent to selectively crystallize the desired (S)-enantiomer salt. The undesired (R)-enantiomer can be racemized and recycled to improve the overall yield. The free base is then liberated by treatment with a base, and subsequent reaction with hydrochloric acid would yield the hydrochloride salt.

Caption: Synthetic workflow for (S)-2-(3,5-dimethylphenyl)pyrrolidine HCl.

Chemical Stability and Degradation Profile

The chemical stability of a pharmaceutical intermediate is a critical attribute that influences its shelf-life, storage conditions, and the purity of the final active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific forced degradation data for this compound is not publicly available, its potential degradation pathways can be inferred from its chemical structure and the known reactivity of similar compounds.

Hydrolytic Stability

The hydrochloride salt of a secondary amine is generally stable to hydrolysis. The pyrrolidine ring is a saturated heterocycle and is not susceptible to hydrolysis under typical pH conditions. The aromatic ring and the C-N and C-C single bonds are also stable to hydrolysis. Therefore, significant degradation under acidic, neutral, or basic aqueous conditions at moderate temperatures is not expected.

Oxidative Stability

Secondary amines can be susceptible to oxidation. Potential oxidation products of the pyrrolidine ring could include the corresponding N-oxide or hydroxylamine. The benzylic position (the carbon atom connecting the phenyl and pyrrolidine rings) could also be a site of oxidation, potentially leading to ring opening or the formation of a ketone.

Photostability

Aromatic compounds can be susceptible to photodegradation. The dimethylphenyl group in the molecule may absorb UV light, potentially leading to the formation of radical species and subsequent degradation. The extent of photolability would need to be determined experimentally.

Thermal Stability

As a solid, this compound is expected to be thermally stable at ambient and moderately elevated temperatures. At higher temperatures, decomposition is likely to occur, potentially involving the loss of HCl and degradation of the organic moiety.

Experimental Protocols for Stability Assessment

To definitively assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).

Forced Degradation Workflow

Caption: Forced degradation experimental workflow.

Step-by-Step Methodologies

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60°C for a specified period.

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide in water and keep at room temperature for a specified period.

-

Analysis: Monitor the reaction mixture at various time points by HPLC.

3. Photodegradation:

-

Procedure: Expose a solid sample and a solution of the compound in a photochemically inert solvent to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze the samples at appropriate time intervals by HPLC.

4. Thermal Degradation:

-

Procedure: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled oven.

-

Analysis: Analyze the sample at various time points by HPLC.

Development of a Stability-Indicating Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products.

Method Development Strategy:

-

Column Selection: Start with a C18 column of standard dimensions.

-

Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation of all peaks.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's specificity and ensure that all degradation products are resolved from the main peak and each other.

Conclusion

This compound is a key intermediate with applications in pharmaceutical synthesis. While its hydrochloride salt form imparts enhanced stability and solubility, a comprehensive understanding of its intrinsic stability is paramount for its effective use in drug development. This guide has outlined the known chemical and physical properties of the compound and has provided a framework for its stability assessment through forced degradation studies. The successful execution of these studies, coupled with the development of a robust stability-indicating analytical method, will ensure the quality and reliability of this important building block in the creation of new medicines.

References

-

(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride. MySkinRecipes. [Link]

-

(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride. AbacipharmTech. [Link]

-

(S)-2-(3,5-dimethylphenyl)pyrrolidine. PubChem. [Link]

-

(S)-2-(3,5-Dimethylphenyl)pyrrolidine. Lead Sciences. [Link]

-

(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride. Appchem. [Link]

-

2-Phenylpyrrolidine. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

2-Phenylpyrrolidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride. Molport. [Link]

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. ResearchGate. [Link]

-

(2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine. PubChem. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

-

Pyrrolidine-2-carboxamide hydrochloride. PubChem. [Link]

-

2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

-

Pyrrolidine. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone, NEH). MDPI. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org. [Link]

-

Pyrrolidine. NIST WebBook. [Link]

-

synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. VNU-HCM Journal of Science and Technology Development. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PubMed Central. [Link]

-

Pyrrolidine. Chongqing Chemdad Co., Ltd. [Link]

-

FT-IR spectra of control and treated (T1 and T2) samples of p-phenylenediamine. ResearchGate. [Link]

-

FT-IR spectrum of ligand 1 (a) and its Pd(II) complex 1c (b). A significant decrease (35 and 22 cm-1) in the two amino stretching frequencies compared to small shift (12 cm-1) in the carbonyl stretching frequency after complexation suggests coordination of amino group and noncoordination of carbonyl group with Pd(II). ResearchGate. [Link]

-

Trends in Analytical chemistry. CONICET. [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related su…. OUCI. [Link]

-

This compound. BIOFOUNT. [Link]

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE ASSAY OF MEDETOMIDINE. Semantic Scholar. [Link]

-

How can I seperate pyrrolidine?. ResearchGate. [Link]

Sources

- 1. (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 2. (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. appchemical.com [appchemical.com]

- 4. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Starting Materials for the Synthesis of 2-(3,5-Dimethylphenyl)pyrrolidine

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Among its derivatives, 2-(3,5-dimethylphenyl)pyrrolidine stands out as a critical building block, most notably as a key intermediate in the synthesis of Aticaprant, a kappa-opioid receptor antagonist investigated for the treatment of major depressive disorder.[3] The stereochemistry at the C2 position of the pyrrolidine ring is paramount, as biological activity is often confined to a single enantiomer.

This technical guide provides an in-depth analysis of the primary starting materials and cornerstone synthetic strategies for the preparation of 2-(3,5-dimethylphenyl)pyrrolidine. We will move beyond simple procedural lists to explore the underlying chemical logic, offering field-proven insights into why specific precursors and pathways are chosen. The selection of an optimal synthetic route is a multifactorial decision, balancing the cost and availability of starting materials against scalability, stereochemical control, and overall efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and authoritative overview of this important synthesis.

Strategy 1: Nucleophilic Addition to a Cyclic Imine (Δ¹-Pyrroline) Intermediate

A robust and highly convergent approach to 2-arylpyrrolidines involves the construction of a five-membered cyclic imine, followed by the introduction of the aryl moiety via a potent nucleophile. This strategy effectively dissects the synthesis into the preparation of the pyrrolidine core and the formation of the critical C-C bond.

Core Principle & Rationale

The central reactive species in this pathway is an N-protected-Δ¹-pyrroline. The carbon of the C=N bond is electrophilic and susceptible to attack by organometallic reagents. The choice of a Grignard reagent is predicated on its high reactivity, commercial availability of its precursors, and well-understood reaction profile. The N-protecting group, typically tert-butyloxycarbonyl (Boc), is essential to prevent side reactions and can be readily removed in a subsequent step.

Primary Starting Materials

-

Pyrrolidine Core Synthon: 2-Pyrrolidinone

-

Aryl Nucleophile Precursor: 1-Bromo-3,5-dimethylbenzene

-

Protecting Group Source: Di-tert-butyl dicarbonate (Boc)₂O

-

Grignard Reagent Metal: Magnesium (Mg) turnings

The synthesis begins with the N-protection of commercially available 2-pyrrolidinone. The resulting N-Boc-2-pyrrolidinone is a lactam that can be viewed as a masked precursor to the Δ¹-pyrroline. A patented method shows that reaction with a Grignard reagent, in this case, 3,5-dimethylphenylmagnesium bromide, generates a stable cyclic hemiketal intermediate.[4] This intermediate is then dehydrated under acidic conditions to furnish the key 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole (a cyclic imine). The final step involves the reduction of the imine to the desired pyrrolidine. For asymmetric synthesis, this reduction can be performed using a chiral reducing agent to establish the desired stereocenter.[4]

Workflow: Grignard-Based Synthesis

Caption: Workflow for the synthesis via a cyclic imine intermediate.

Experimental Protocol: Grignard Reagent Addition

Step 1: Synthesis of N-Boc-2-pyrrolidinone

-

In a round-bottom flask, dissolve 2-pyrrolidinone (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous work-up and purify by column chromatography or distillation to yield N-Boc-2-pyrrolidinone.

Step 2: Formation and Reaction of the Grignard Reagent

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq).

-

Add a solution of 1-bromo-3,5-dimethylbenzene (1.2 eq) in anhydrous THF dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary.

-

Reflux the mixture until the magnesium is consumed, yielding a solution of 3,5-dimethylphenylmagnesium bromide.

-

Cool the Grignard solution to 0 °C. Add a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until the lactam is consumed.

Step 3: Dehydration, Deprotection, and Reduction

-

Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Dissolve the crude hemiketal intermediate in an organic solvent and treat with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to effect dehydration to the cyclic imine.[4]

-

The crude imine can then be reduced using a standard reducing agent like sodium borohydride (NaBH₄) in methanol to afford racemic 2-(3,5-dimethylphenyl)pyrrolidine.

-

Purify the final product by column chromatography on silica gel.

Strategy 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction is one of the most elegant and powerful methods for constructing five-membered heterocycles.[5] For pyrrolidine synthesis, the reaction between an azomethine ylide and an alkene (dipolarophile) provides a direct route to the core structure, often with excellent control over stereochemistry.[6]

Core Principle & Rationale

This pathway hinges on the in situ generation of a non-stabilized azomethine ylide. A common and effective method is the thermal decarboxylative condensation of an α-amino acid with an aldehyde.[7] For the target molecule, 3,5-dimethylbenzaldehyde provides the required aryl moiety, while an amino acid like sarcosine serves as the C-N-C backbone of the ylide. This transient 1,3-dipole then rapidly reacts with a dipolarophile. To yield a pyrrolidine unsubstituted at the 3- and 4-positions, the ideal dipolarophile would be ethylene. However, due to its gaseous nature and low reactivity, a more practical approach involves using an "ethylene equivalent" dipolarophile bearing electron-withdrawing groups that facilitate the reaction and can be removed in subsequent steps.

Primary Starting Materials

-

Aldehyde Component: 3,5-Dimethylbenzaldehyde

-

Amino Acid Component: Sarcosine (N-methylglycine) or Glycine

-

Dipolarophile (Ethylene Equivalent): e.g., Maleic anhydride or an acrylate ester

The choice of amino acid influences the N-substituent of the resulting pyrrolidine (sarcosine yields an N-methylpyrrolidine, while glycine yields an N-unsubstituted pyrrolidine after decarboxylation). The choice of dipolarophile is critical; using a symmetrical one like maleic anhydride results in a bicyclic adduct from which the desired pyrrolidine can be obtained after reductive cleavage steps.

Reaction Pathway: [3+2] Cycloaddition

Caption: Synthesis via 1,3-dipolar cycloaddition of an azomethine ylide.

Strategy 3: Asymmetric Synthesis via Resolution of a Racemate

For pharmaceutical applications, isolating a single enantiomer is non-negotiable. While direct asymmetric synthesis is the ideal, classical resolution of a racemate remains a highly practical, scalable, and industrially relevant strategy. This is particularly true when an efficient method exists to racemize and recycle the undesired enantiomer, thereby maximizing the yield of the target molecule.

Core Principle & Rationale

This method relies on the preparation of a racemic mixture of 2-(3,5-dimethylphenyl)pyrrolidine using any suitable achiral method (e.g., the Grignard strategy in Section 2). The racemate is then treated with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly solubility, allowing for their separation via fractional crystallization.[3] Once the desired diastereomeric salt is isolated, treatment with a base liberates the enantiomerically pure amine. A key publication outlines an efficient process for this specific molecule, using D-tartaric acid as the resolving agent.[3]

Primary Starting Materials

-

Racemic Substrate: (±)-2-(3,5-Dimethylphenyl)pyrrolidine

-

Chiral Resolving Agent: D-(-)-Tartaric acid

-

Base for Racemization: Potassium hydroxide (KOH)

A critical component for the economic viability of this route is the ability to racemize the undesired (R)-enantiomer from the mother liquor and recycle it back into the resolution process. The literature describes a successful racemization protocol using KOH in DMSO, which significantly improves the overall process yield.[3]

Experimental Protocol: Resolution and Racemization

(Adapted from ResearchGate Publication[3])

Step 1: Resolution

-

Dissolve racemic 2-(3,5-dimethylphenyl)pyrrolidine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water).

-

Add a solution of D-tartaric acid (0.5-0.6 eq) in the same solvent system.

-

Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (S)-1·D-tartrate.

-

Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Treat the isolated salt with an aqueous base (e.g., NaOH) and extract with an organic solvent to obtain the free base, (S)-2-(3,5-dimethylphenyl)pyrrolidine.

-

Determine the enantiomeric excess (ee%) using chiral HPLC.

Step 2: Racemization of the Undesired Enantiomer

-

Isolate the (R)-enantiomer-enriched free base from the mother liquor of the resolution step.

-

Dissolve the material in dimethyl sulfoxide (DMSO).

-

Add potassium hydroxide (KOH) and heat the mixture (e.g., to 100-120 °C).

-

Monitor the reaction by chiral HPLC until the material is fully racemized.

-

Cool the mixture, perform an aqueous work-up, and extract the racemic product, which can be recycled into Step 1.

Data Presentation: Yield and Enantiopurity from Recycle Process

The following table summarizes the efficiency of a multi-cycle resolution/racemization process as described in the literature.[3]

| Cycle Number | Mass of Racemate Input (g) | Mass of (S)-Isomer Obtained (g) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | 10.0 | 2.6 | 26.0 | 98.5 |

| 2 | 6.8 (recycled) | 2.1 | 30.9 | 98.6 |

| 3 | 4.3 (recycled) | 1.6 | 37.2 | 98.7 |

| Overall | 10.0 | 6.3 | 63.6 | >98.5 |

Summary and Comparison of Starting Materials & Strategies

The optimal choice of starting materials is inextricably linked to the chosen synthetic strategy. Each pathway offers a unique set of advantages and challenges.

| Strategy | Key Starting Materials | Advantages | Disadvantages |

| Nucleophilic Addition | 2-Pyrrolidinone, 1-Bromo-3,5-dimethylbenzene | Convergent, uses readily available materials, scalable. | Requires handling of organometallic reagents; typically produces a racemate requiring resolution. |

| 1,3-Dipolar Cycloaddition | 3,5-Dimethylbenzaldehyde, Sarcosine, Maleic Anhydride | Potentially high stereocontrol, good atom economy for the core reaction. | Can require multi-step transformations of the initial cycloadduct; gaseous dipolarophiles are challenging. |

| Asymmetric Resolution | Racemic Pyrrolidine, D-Tartaric Acid | Industrially proven, highly effective for this specific target, high enantiopurity. | Relies on an efficient initial synthesis of the racemate; requires a racemization step for high overall yield. |

Conclusion

The synthesis of 2-(3,5-dimethylphenyl)pyrrolidine can be approached from several distinct retrosynthetic directions, each defined by its primary starting materials. For large-scale, enantiopure production, the most validated route appears to be the synthesis of the racemate—likely via a Grignard addition to a pyrroline precursor derived from 2-pyrrolidinone—followed by a highly efficient classical resolution and recycling of the undesired enantiomer.[3] For discovery chemistry or the synthesis of analogues, methods like 1,3-dipolar cycloaddition offer greater flexibility in introducing substituents. Ultimately, the selection of starting materials must be guided by a thorough evaluation of project goals, balancing the need for stereochemical purity, scalability, process safety, and economic viability.

References

[8] Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

[6] Nájera, C., & Yus, M. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

[9] Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

[10] Wang, Q., et al. (2021). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available at: [Link]

[7] Li, A., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Available at: [Link]

[5] Padwa, A. (2011). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

[11] Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

[12] Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

[13] ResearchGate. (2020). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]

[14] Cossy, J., & de Fátima, Â. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]

[15] de Fátima, Â., & Cossy, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. Available at: [Link]

[3] Wang, J., et al. (2022). Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. Journal of Heterocyclic Chemistry. Available at: [Link]

[16] Coldham, I., Robinson, S. P., & Baxter, C. A. (2013). Asymmetric Synthesis of 2-Arylpyrrolidines by Cationic Cyclization. ChemInform. Available at: [Link]

[17] Campos, K. R., et al. (2015). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

[18] Reddy, R. S., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. Available at: [Link]

[4] Su, H., et al. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B. Available at:

[1] Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

[19] ResearchGate. (2020). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. Available at: [Link]

[2] Seitembetov, T. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sci-Hub. ChemInform Abstract: Asymmetric Synthesis of 2‐Arylpyrrolidines by Cationic Cyclization. / ChemInform, 2013 [sci-hub.st]

- 17. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

mechanism of formation of 2-(3,5-dimethylphenyl)pyrrolidine

An In-depth Technical Guide to the Synthesis and Formation Mechanisms of 2-(3,5-dimethylphenyl)pyrrolidine

Abstract

The 2-arylpyrrolidine scaffold is a privileged structural motif, central to the design of numerous pharmaceuticals, agrochemicals, and chiral catalysts. Its rigid five-membered ring, substituted with an aromatic group at the C2 position, provides a well-defined three-dimensional structure crucial for molecular recognition and biological activity. This guide provides an in-depth exploration of the primary synthetic routes and underlying reaction mechanisms for the formation of a specific, valuable derivative: 2-(3,5-dimethylphenyl)pyrrolidine. We will dissect key methodologies, including reductive amination, 1,3-dipolar cycloaddition, and intramolecular cyclization strategies. For each pathway, we will examine the mechanistic details, discuss the rationale behind experimental choices, and provide exemplary protocols, offering researchers and drug development professionals a comprehensive technical resource for accessing this important molecular framework.

Strategic Approaches to the 2-Arylpyrrolidine Core

The construction of the 2-(3,5-dimethylphenyl)pyrrolidine skeleton can be approached through several distinct and powerful synthetic strategies. The choice of method is often dictated by factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The most prevalent and mechanistically insightful routes are:

-

Reductive Amination of γ-Keto Precursors: A robust and direct method involving the formation of a C-N bond followed by intramolecular cyclization and reduction.

-

[3+2] Cycloaddition via Azomethine Ylides: A powerful convergent approach that constructs the heterocyclic ring in a single, often highly stereocontrolled, step.[1][2][3]

-

Intramolecular Nucleophilic Cyclization: A classic strategy based on the formation of a key C-N bond through an intramolecular SN2 reaction.

This guide will delve into the mechanistic intricacies of each of these core strategies.

Mechanism & Protocol: Reductive Amination Pathway

Reductive amination is arguably one of the most efficient and straightforward methods for synthesizing N-substituted pyrrolidines.[4] For the synthesis of 2-(3,5-dimethylphenyl)pyrrolidine, the strategy relies on the condensation of a suitable 1,4-dicarbonyl equivalent with an ammonia source, followed by cyclization and reduction. A common and effective precursor is 2,5-dimethoxytetrahydrofuran, which serves as a stable equivalent of succinaldehyde.[5]

Mechanistic Breakdown

The reaction proceeds through a well-defined sequence of steps, beginning with the hydrolysis of the precursor to generate the reactive dicarbonyl species.

-

Hydrolysis to Succinaldehyde: In an acidic aqueous medium, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, the key 1,4-dicarbonyl intermediate.

-

Condensation & Imine/Enamine Formation: The primary amine (in this case, an ammonia equivalent for the parent pyrrolidine, or 3,5-dimethylaniline for an N-aryl variant) reacts with one of the aldehyde groups to form a hemiaminal, which then dehydrates to an imine. The second aldehyde can exist in equilibrium with its enol or enamine tautomer.

-

Intramolecular Cyclization (Paal-Knorr Type): The nucleophilic amine attacks the second carbonyl group (or its iminium equivalent), leading to a 5-membered cyclic hemiaminal (carbinolamine). This step is a variant of the Paal-Knorr pyrrole synthesis, but under reductive conditions, the reaction is halted before elimination to the pyrrole.

-

Dehydration & Iminium Ion Formation: The cyclic hemiaminal dehydrates to form a cyclic iminium ion (Δ¹-pyrrolinium ion).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final saturated pyrrolidine ring.[5]

Visualization: Reductive Amination Workflow

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Synthesis of N-(3,5-dimethylphenyl)pyrrolidine

This protocol describes the synthesis of the N-aryl derivative, which follows the same core mechanism.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 3,5-dimethylaniline (1.0 eq) and methanol.

-

Acidification: Add concentrated sulfuric acid (H₂SO₄) dropwise to the stirred solution until the pH is acidic.

-

Addition of Dicarbonyl Equivalent: Slowly add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the formation of the intermediate condensation products by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water. Make the solution basic with NaOH and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3,5-dimethylphenyl)pyrrolidine.[5]

Mechanism & Protocol: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a highly efficient and stereocontrolled method for synthesizing substituted pyrrolidines.[1][3] The core of this strategy is the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) to form the five-membered ring.[3]

Mechanistic Breakdown

-

In Situ Generation of the Azomethine Ylide: The azomethine ylide is a transient intermediate and must be generated in situ. A common method is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde. For our target, the reaction would involve 3,5-dimethylbenzaldehyde and an amino acid like sarcosine (N-methylglycine). The aldehyde and amino acid condense to form an iminium species, which upon heating, loses CO₂, generating the azomethine ylide.

-

[3+2] Cycloaddition: The generated azomethine ylide rapidly undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, such as N-phenylmaleimide or another activated alkene. The frontier molecular orbitals (HOMO of the ylide, LUMO of the dipolarophile) overlap to form two new sigma bonds simultaneously.

-

Stereocontrol: This reaction is known for its high degree of stereospecificity. The stereochemistry of the dipolarophile is retained in the product. Furthermore, the use of chiral catalysts or auxiliaries can induce high enantioselectivity, making this a preferred method for asymmetric synthesis.[1][6]

Visualization: 1,3-Dipolar Cycloaddition Pathway

Caption: Pathway for 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of a 2-(3,5-dimethylphenyl)pyrrolidine derivative

-

Setup: To a solution of 3,5-dimethylbenzaldehyde (1.0 eq) and N-phenylmaleimide (1.0 eq) in toluene, add sarcosine (1.1 eq).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the initial condensation.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrrolidine cycloadduct.

Asymmetric and Catalytic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and enantioselectivity. The synthesis of chiral 2-(3,5-dimethylphenyl)pyrrolidine is an area where these advanced techniques are particularly impactful.

Biocatalytic Transaminase-Triggered Cyclization

A highly innovative approach utilizes transaminase (TA) enzymes to synthesize chiral pyrrolidines.[7]

-

Mechanism: The process starts with an ω-chloroketone, such as 1-chloro-4-(3,5-dimethylphenyl)butan-2-one. A transaminase enzyme stereoselectively transfers an amino group from a donor (e.g., isopropylamine) to the ketone, forming a chiral ω-chloroamine. This intermediate is not isolated but spontaneously undergoes an intramolecular SN2 cyclization, driven by the proximate nucleophilic amine, to yield the enantiopure 2-substituted pyrrolidine.[7] The choice of a (R)- or (S)-selective transaminase allows access to either enantiomer of the final product with very high enantiomeric excess (>99% ee).[7]

Organocatalytic Synthesis

Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts.[8][9] Their own synthesis can be achieved via organocatalytic methods. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated iminium ion, generated in situ from an unsaturated aldehyde and a chiral secondary amine catalyst, can set the key stereocenter. Subsequent functional group manipulations and cyclization would then lead to the chiral 2-arylpyrrolidine. The catalyst, often a diarylprolinol silyl ether, controls the facial selectivity of the nucleophilic attack through steric shielding.[10]

Comparative Summary of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Reductive Amination | 1,4-Dicarbonyl equivalent, Amine/Ammonia, Reducing agent (NaBH₄) | Mild acid/base, Room temp. to moderate heat | High yield, readily available materials, scalable.[4][5] | Often produces racemic mixtures unless chiral reducing agents or catalysts are used. |

| 1,3-Dipolar Cycloaddition | Aldehyde, α-Amino acid, Alkene | Thermal (reflux) | Excellent stereocontrol, convergent, builds complexity quickly.[1][11] | Requires heating, substrate scope can be limited by ylide stability. |

| Biocatalytic Cyclization | ω-Chloroketone, Transaminase enzyme, Amine donor | Aqueous buffer, near-neutral pH, ~30 °C | Exceptional enantioselectivity (>99% ee), environmentally benign (uses water).[7] | Requires specific enzyme screening, substrate synthesis can be multi-step. |

| Cu-Catalyzed Carboamination | Vinyl arene, β-Aminoethylboron reagent, Cu(II) catalyst | Mild, oxidative | Good functional group tolerance, uses readily available vinyl arenes.[12] | Requires specialized boron reagents, potential for metal contamination. |

Conclusion

The synthesis of 2-(3,5-dimethylphenyl)pyrrolidine is achievable through a variety of robust and mechanistically distinct pathways. Classical methods like reductive amination offer a reliable and scalable route to racemic or N-substituted products. For applications demanding high stereochemical purity, 1,3-dipolar cycloadditions provide a powerful tool for controlling relative stereochemistry, while modern biocatalytic and organocatalytic approaches deliver exceptional enantioselectivity. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, particularly the need for stereocontrol, and the practical considerations of scale and reagent availability. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this and related 2-arylpyrrolidine structures.

References

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.

- Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination. Benchchem.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH.

- Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis.

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH.

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.

- SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. ResearchGate.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications.

- 1,3-Dipolar cycloaddition. Wikipedia.

- Synthesis of pyrrolidones via reductive amination of LA. ResearchGate.

- Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC - NIH.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.

- Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Royal Society of Chemistry.

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications (RSC Publishing).

- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - PubMed Central.

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aryl-Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its inherent three-dimensionality, conferred by its non-planar, pseudo-rotating structure, provides an excellent framework for exploring chemical space and achieving specific, high-affinity interactions with biological targets.[1][3] When substituted with an aryl group at the 2-position, the resulting 2-aryl-pyrrolidine scaffold emerges as a particularly "privileged" structure in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target.[6] This guide provides a comprehensive overview of the discovery and history of 2-aryl-pyrrolidine derivatives, their synthetic evolution, and their impact on the development of novel therapeutics across a wide range of disease areas.

The Dawn of a Scaffold: Early Discoveries and Therapeutic Promise

The journey of 2-aryl-pyrrolidine derivatives in medicinal chemistry gained significant momentum in the early 1990s with the development of Rolipram by Schering AG.[7] Initially investigated as an antidepressant, Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for regulating intracellular signaling.[7][8] Although its clinical development was halted due to a narrow therapeutic window and significant gastrointestinal side effects, Rolipram served as a pivotal prototype molecule, sparking extensive research into PDE4 inhibitors and solidifying the potential of the 2-aryl-pyrrolidine core.[7][8][9]

Rolipram: The Archetypal PDE4 Inhibitor

Rolipram's mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular levels of cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA) and subsequently the transcription factor CREB, which promotes the expression of genes involved in neurogenesis and synaptic plasticity.[8] This pathway highlighted the potential of targeting PDE4 for neurological and inflammatory disorders.

The structure-activity relationship (SAR) studies of Rolipram and its analogs revealed the critical role of the lipophilic cyclopentyloxy group for potent PDE4 inhibition.[9] This early work provided a blueprint for the design of subsequent generations of PDE4 inhibitors with improved therapeutic profiles.[8]

A New Era of Selectivity: Targeting Nicotinic Acetylcholine Receptors

The versatility of the 2-aryl-pyrrolidine scaffold was further demonstrated with the discovery of A-84543 by Abbott Laboratories in the mid-1990s.[10] This compound emerged as a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system functions, including cognition and addiction.[10][11] A-84543 became a widely used research tool and a lead compound for the development of a large family of related derivatives.[10]

A-84543: A Key to Unlocking nAChR Subtype Selectivity

The development of A-84543 and its analogs highlighted the potential for achieving subtype selectivity for nAChRs, a crucial aspect for minimizing off-target effects.[12][13] SAR studies on A-84543 analogs, such as modifying the pyridine ring and the distance between electronegative elements, provided valuable insights into the structural requirements for high-affinity binding and functional activity at different nAChR subtypes.[11][12][13]

The quest for even greater selectivity has led to the exploration of various analogs, including those with modified aromatic portions and constrained linkers, further refining our understanding of the pharmacophore required for potent and selective α4β2 nAChR agonism.[11][14]

The Synthetic Toolkit: Constructing the 2-Aryl-Pyrrolidine Core

The growing interest in 2-aryl-pyrrolidine derivatives has spurred the development of diverse and efficient synthetic methodologies. These methods can be broadly categorized into the construction of the pyrrolidine ring and the functionalization of a pre-existing pyrrolidine scaffold.

Key Synthetic Strategies

| Synthetic Method | Description | Key Features | Reference(s) |

| [3+2] Cycloaddition | Reaction of azomethine ylides with electron-deficient alkenes. | A powerful and versatile method for constructing the pyrrolidine ring with control over stereochemistry. | [15] |

| Copper-Catalyzed Coupling | Intermolecular coupling of vinyl arenes with β-aminoethyltrifluoroborates. | A direct approach to access 2-aryl pyrrolidines under mild reaction conditions. | [16] |

| Asymmetric Reductive Amination | Stereocomplementary synthesis using imine reductases (IREDs). | Provides access to chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity. | [17] |

| Intramolecular Cyclization | Mannich-type reaction of N-(4,4-diethoxybutyl)ureas. | A modular approach for the synthesis of novel 2-(het)arylpyrrolidine-1-carboxamides. | [18] |

Representative Synthetic Protocol: Copper-Catalyzed Synthesis of 2-Aryl-Pyrrolidines

This protocol is adapted from the work of Biscoe and co-workers, providing a direct method for the synthesis of N-carbamoyl 2-aryl-pyrrolidines.[16]

Step 1: Preparation of the Reaction Mixture

-

To an oven-dried reaction vessel, add Cu(OTf)₂ (5 mol %), ligand (e.g., a bipyridine derivative, 10 mol %), and the vinyl arene (1.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

-

Add a suitable solvent (e.g., 1,2-dichloroethane, 2.0 mL).

Step 2: Addition of Reagents

-

Add the N-carbamoyl-β-aminoethyltrifluoroborate (1.2 mmol) and an oxidant (e.g., di-tert-butyl peroxide, 2.0 mmol) to the reaction mixture.

Step 3: Reaction

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 4: Work-up and Purification

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 2-aryl-pyrrolidine derivative.

Expanding the Therapeutic Landscape: Modern Applications of 2-Aryl-Pyrrolidine Derivatives

The foundational discoveries of Rolipram and A-84543 have paved the way for the exploration of 2-aryl-pyrrolidine derivatives in a multitude of therapeutic areas, showcasing the remarkable versatility of this scaffold.

Dopamine Reuptake Inhibitors (DRIs) for Neurological Disorders

The pyrrolidine ring is a key structural feature in a class of synthetic cathinones that act as potent dopamine reuptake inhibitors (DRIs).[19][20] By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for mood, motivation, and motor control.[21] This mechanism of action has been explored for the treatment of depression and other neuropsychiatric disorders.[22][23] Research in this area focuses on designing molecules with a balanced inhibition of dopamine, norepinephrine, and serotonin reuptake to achieve a broader therapeutic effect with fewer side effects.[22]

Anticancer and Anti-Biofilm Agents

Recent studies have unveiled the potential of 2-aryl-pyrrolidine derivatives as anticancer and anti-biofilm agents.[18][24] Novel 2-(het)arylpyrrolidine-1-carboxamides have demonstrated significant in vitro activity against various cancer cell lines and have shown promising in vivo efficacy in animal models.[18] Furthermore, certain derivatives have been found to effectively inhibit the growth of bacterial biofilms, opening up new avenues for combating antibiotic resistance.[18]

Targeting Metabolic and Inflammatory Diseases

The 2-aryl-pyrrolidine scaffold has also been successfully employed in the design of inhibitors for enzymes involved in metabolic and inflammatory processes.

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Pyrrolidine amide derivatives have been developed as inhibitors of NAAA, an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[25] SAR studies have focused on optimizing the linker and terminal phenyl group to enhance potency and selectivity.[25]

-

α-Amylase and α-Glucosidase Inhibitors: In the pursuit of novel treatments for type-2 diabetes, pyrrolidine derivatives have been designed to inhibit α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.[26] SAR studies have highlighted the importance of substituents on the aryl ring for achieving potent and selective inhibition.[26]

-

Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: The discovery of 2-aryl-pyrrolidine derivatives as potent and orally bioavailable inhibitors of MAT2A represents a promising new strategy for the treatment of MTAP-deleted cancers.[27][28] MAT2A is a key enzyme in the methionine cycle, and its inhibition has a synthetic lethal effect in cancer cells with MTAP deletion.[27]

Conclusion: A Scaffold with a Bright Future

The journey of 2-aryl-pyrrolidine derivatives in medicinal chemistry is a testament to the power of a privileged scaffold. From the early breakthroughs with Rolipram and A-84543 to the diverse and expanding applications in modern drug discovery, this versatile core continues to provide a fertile ground for the development of novel therapeutics. The ongoing refinement of synthetic methodologies, coupled with a deeper understanding of structure-activity relationships, ensures that the 2-aryl-pyrrolidine scaffold will remain a prominent and impactful motif in the quest for new medicines to address a wide spectrum of human diseases.

References

-

Bramer, S. E., et al. (2015). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC. [Link]

-

Wikipedia. A-84,543. [Link]

-

Alzheimer's Drug Discovery Foundation. Rolipram. [Link]

-

Davila-Garcia, M. I., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. [Link]

-

Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]

-

Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. [Link]

-

Chen, Y., et al. (2021). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Semantic Scholar. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Davila-Garcia, M. I., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed. [Link]

-

Wikipedia. Rolipram. [Link]

-

Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed. [Link]

-

Tsou, E. L., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. PubMed. [Link]

-

Gazizov, A. S., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed. [Link]

-

ResearchGate. Rolipram and structurally-related compounds as PDE4 inhibitors. [Link]

-

Bacher, E., et al. (1998). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. PubMed. [Link]

-

López-Rodríguez, M. L., et al. (1999). Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed. [Link]

-

Shubin, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Papke, R. L. (2010). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. [Link]

-

Ahmad, S., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

Appiani, R., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. [Link]

-

ResearchGate. Synthesis of chiral 2-aryl pyrrolidines and piperidines. [Link]

-

Appiani, R., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. [Link]

-

Sun, H., et al. (2022). Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. PubMed Central. [Link]

-

Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

-

Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. PubMed. [Link]

-

Abdullah, N., et al. (2018). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PubMed Central. [Link]

-

Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed. [Link]

-

Magrioti, V., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]

-